4,6-Dimethylpiperidine-3-carboxylic acid

Lipophilicity Membrane permeability CNS drug design

4,6-Dimethylpiperidine-3-carboxylic acid is a disubstituted nipecotic acid scaffold with three undefined stereocenters, offering a distinct steric and electronic profile for CNS drug discovery. The 4,6-dimethyl substitution pattern modulates ring conformation and reactivity in amidation or esterification, providing a patent-diverse alternative to N-substituted nipecotic acid libraries. With an XLogP3 shift from -2.9 (nipecotic acid) to -1.6, this scaffold may offer improved passive membrane permeability for programs targeting GABA transporters or nicotinic receptors. Verify isomer identity upon receipt—substituting the 2,6- or 3,5-isomer will alter biological readouts. Request bulk quotes for multi-gram to kilogram quantities.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13618917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylpiperidine-3-carboxylic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CC(NCC1C(=O)O)C
InChIInChI=1S/C8H15NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)
InChIKeyZKTHEMWRLUCOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethylpiperidine-3-carboxylic acid: Physicochemical Identity and Research-Grade Procurement Landscape


4,6-Dimethylpiperidine-3-carboxylic acid (CAS 1558873-80-5) is a disubstituted piperidine-3-carboxylic acid derivative with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol [1]. It belongs to the broader class of nipecotic acid (piperidine-3-carboxylic acid) analogs, which are widely investigated as scaffolds for GABA uptake inhibitors and other neuroactive agents [2]. The compound features methyl substituents at the 4- and 6-positions of the piperidine ring, generating three undefined stereocenters that yield stereochemical complexity distinct from both the parent nipecotic acid and from alternative dimethyl substitution patterns [1]. Commercially, the compound is supplied primarily as a research intermediate by specialist vendors such as Enamine, typically at purities of 95% or greater, with pricing in the range of approximately $1,000–$1,200 per gram for small quantities [3].

Why 4,6-Dimethylpiperidine-3-carboxylic Acid Cannot Be Casually Replaced by Other Dimethylpiperidine Isomers or Nipecotic Acid


Although several dimethylpiperidine-3-carboxylic acid isomers share the identical molecular formula (C₈H₁₅NO₂) and molecular weight (157.21 g/mol), the position of methyl substitution on the piperidine ring can profoundly alter both physicochemical properties and biological target engagement [1]. The 4,6-dimethyl substitution pattern creates a distinct steric and electronic environment around the secondary amine and the carboxylic acid group, which governs reactivity in downstream derivatization (e.g., amidation, esterification) and influences conformational preferences [2]. Class-level pharmacological evidence from the piperidine alkaloid literature demonstrates that methyl group position is a critical determinant of ion channel binding: 2,6-dimethylpiperidine acts as a moderately active inhibitor of nicotinic receptor ion channels (Ki = 8.8 μM), whereas the 3,5-dimethyl isomer is inactive, confirming that even isomeric shuffling of methyl groups can abolish or transform biological activity [3]. These structure-activity constraints mean that procurement specifications for the 4,6-isomer cannot be met by simply substituting the 2,6-, 5,5-, or 1,2-dimethyl isomers without risking altered reactivity, stereochemical outcomes, or biological readouts.

Quantitative Differentiation Evidence for 4,6-Dimethylpiperidine-3-carboxylic Acid Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 4,6-Dimethyl Derivative Versus Parent Nipecotic Acid

The 4,6-dimethyl substitution increases computed lipophilicity by approximately 1.3 log units relative to the unsubstituted parent nipecotic acid. This shift has implications for passive membrane permeability, a critical parameter for compounds intended to access intracellular or CNS targets [1]. Note: the 2,6-dimethyl isomer yields an identical PubChem-computed XLogP3 of -1.6, indicating that lipophilicity alone does not distinguish among positional isomers; differentiation must rely on additional parameters such as steric environment and stereochemical complexity [2].

Lipophilicity Membrane permeability CNS drug design

Stereochemical Complexity: 3 Undefined Stereocenters Distinguish the 4,6-Isomer from Simpler Analogs

The 4,6-dimethyl substitution on the piperidine ring introduces stereochemistry at the 3-, 4-, and 6-positions, yielding three undefined stereocenters (PubChem Undefined Atom Stereocenter Count = 3). This stereochemical richness is structurally distinct from nipecotic acid (1 stereocenter at C3) and from the 5,5-geminal dimethyl isomer (1 stereocenter), and differs from the 2,6-isomer, which also bears three stereocenters but at different ring positions (C2, C3, C6) [1][2]. The 4,6-substitution pattern situates one methyl group at a position adjacent to the carboxylic acid (C4), potentially influencing the conformational preferences of the carboxyl group and the acidity of the adjacent C-H bonds in ways that the 2,6-isomer, with methyl groups on both sides of the ring nitrogen, does not replicate [3].

Stereochemistry Chiral scaffold Diastereomer diversity

Class-Level Pharmacological Inference: Methyl Position Drives Nicotinic Receptor Ion Channel Affinity

Although no direct biological assay data were located for 4,6-dimethylpiperidine-3-carboxylic acid itself, high-quality class-level evidence from the piperidine alkaloid literature demonstrates that the position of methyl substituents on the piperidine ring is a decisive factor for ion channel binding. In a study using [³H]H12-HTX as a probe for the nicotinic receptor-gated ion channel from Torpedo electric organ, 2,6-dimethylpiperidine (lacking the carboxylic acid group) inhibited binding with Ki = 8.8 μM, whereas 3,5-dimethylpiperidine was inactive [1]. This finding establishes that even within the dimethylpiperidine isomer family, shifting methyl positions can result in a complete loss of measurable target engagement. By extension, the 4,6-substitution pattern is expected to yield a distinct pharmacological profile from the 2,6- or 3,5-isomers. Caution: this inference does not replace direct comparative assay data for the carboxylic acid-bearing compounds, and the presence of the 3-carboxylic acid group may further modulate target interactions in ways not captured by the simpler dimethylpiperidine analogs tested.

Nicotinic acetylcholine receptor Ion channel modulation Structure-activity relationship

Procurement Cost Structure: 4,6-Isomer Occupies a Distinct Pricing Tier Versus Comparator Isomers

Commercial pricing data from reputable suppliers reveal that 4,6-dimethylpiperidine-3-carboxylic acid occupies a distinct cost tier relative to its closest analogs. Through Enamine, the 4,6-isomer is available at approximately $1,157 per gram (1 g scale), making it substantially more expensive than the unsubstituted parent nipecotic acid (~$120–$150/g from Sigma-Aldrich and other major suppliers) but markedly less expensive than the 2,6-dimethyl isomer, which is quoted at approximately $9,950 per gram (Biosynth, 50 mg scale) or approximately €8,440 per gram (CymitQuimica, 25 mg scale) [1][2]. These price differentials reflect differences in synthetic accessibility, demand volume, and supplier infrastructure for each specific isomer. The 4,6-isomer's intermediate pricing position may reflect a balance between its synthetic complexity and the relatively focused demand from medicinal chemistry programs targeting this specific substitution topology. Note: cross-vendor price comparisons are indicative and subject to change; direct quotes should be obtained for procurement decisions.

Procurement Cost comparison Research chemical sourcing

Topological Polar Surface Area and Hydrogen Bonding: Computed Uniformity Masks Underlying Conformational Differences

PubChem-computed Topological Polar Surface Area (TPSA) is identical for 4,6-dimethylpiperidine-3-carboxylic acid and its 2,6-dimethyl isomer (49.3 Ų) [1][2]. Hydrogen bond donor count (2) and acceptor count (3) are likewise identical, as expected for constitutional isomers bearing the same functional groups. However, these computed global descriptors do not capture the conformational preferences imposed by the different methyl substitution patterns: the 4,6-arrangement places a methyl group adjacent to the carboxylic acid at C4, which may sterically influence the rotational freedom of the carboxyl group and alter the pKa of the piperidine NH relative to isomers where methyl groups are more distant from the acid functionality. Predicted pKa data for the related 5,5-dimethylpiperidine-3-carboxylic acid (pKa = 3.89 ± 0.40) illustrates that geminal dimethyl substitution near the carboxylic acid can significantly modulate acidity, though corresponding experimental pKa data for the 4,6-isomer are not publicly available . This highlights a data gap that procurement scientists should recognize: while computed global properties may appear identical, the local steric and electronic environment around reactive functional groups is isomer-dependent.

Polar surface area Hydrogen bonding Conformational analysis

Patent Landscape Position: 4,6-Disubstitution Occupies Underexplored Chemical Space Relative to Extensively Patented N-Substituted Nipecotic Acid Derivatives

The patent literature surrounding piperidine-3-carboxylic acid derivatives is dominated by N-substituted analogs, exemplified by US Patent 5,608,069 (Novo Nordisk), which claims a broad genus of N-substituted azaheterocyclic carboxylic acids as GABA uptake inhibitors [1]. This patent family focuses on N-alkyl and N-arylalkyl modifications rather than on ring C-substitution patterns. The 4,6-dimethylpiperidine-3-carboxylic acid scaffold, by contrast, presents a C-substituted (rather than N-substituted) differentiation strategy. While no patents were identified that specifically claim 4,6-dimethylpiperidine-3-carboxylic acid as a final compound, the C-substitution topology represents a chemically distinct approach to modulating the piperidine-3-carboxylic acid pharmacophore compared with the extensively claimed N-substitution landscape. This distinction may hold relevance for freedom-to-operate assessments and for medicinal chemistry programs seeking novel chemical matter outside crowded N-substituted nipecotic acid intellectual property space [2]. Caution: this is a patent landscape observation and does not constitute a legal opinion on freedom to operate.

Patent landscape Chemical space novelty GABA uptake inhibitors

Optimal Research and Procurement Application Scenarios for 4,6-Dimethylpiperidine-3-carboxylic Acid


Stereochemically Defined Chiral Building Block for Asymmetric Synthesis

The three undefined stereocenters of 4,6-dimethylpiperidine-3-carboxylic acid make it a valuable intermediate for constructing stereochemically complex compound libraries. Unlike nipecotic acid (single stereocenter at C3), the 4,6-isomer provides additional points of chiral diversity that can be exploited in diastereoselective transformations. The distinct spatial relationship between the C4 methyl group and the C3 carboxylic acid—where the methyl is adjacent to the carboxyl substitution site—creates a steric environment that may influence the diastereoselectivity of reactions at the acid functionality (e.g., chiral auxiliary attachment, enantioselective α-functionalization), offering a structurally unique alternative to the 2,6-isomer where methyl groups flank the ring nitrogen instead [1].

Medicinal Chemistry Scaffold Diversification Away from N-Substituted Nipecotic Acid Series

For CNS drug discovery programs targeting GABA transporters or related neurotransmitter systems, the extensively patented N-substituted nipecotic acid scaffold presents significant intellectual property constraints [1]. The 4,6-dimethyl C-substitution strategy provides an alternative chemotype that retains the core piperidine-3-carboxylic acid pharmacophore while introducing ring-based steric and electronic modulation. The computed XLogP3 shift from -2.9 (nipecotic acid) to -1.6 (4,6-dimethyl derivative) further suggests that this scaffold may offer intrinsically improved passive membrane permeability, a relevant consideration for CNS-targeted programs where nipecotic acid itself suffers from negligible blood-brain barrier penetration [2].

Nicotinic Receptor Pharmacology Tool Compound Synthesis

The class-level pharmacological evidence that 2,6-dimethylpiperidine engages nicotinic receptor ion channels (Ki = 8.8 μM) while the 3,5-isomer is completely inactive provides a strong rationale for exploring the 4,6-substitution topology in nicotinic receptor research [1]. The 4,6-dimethylpiperidine-3-carboxylic acid scaffold, equipped with a carboxylic acid handle for further derivatization (e.g., to amides, esters, or heterocyclic conjugates), can serve as a starting point for synthesizing tool compounds to probe whether the 4,6-substitution pattern produces agonist, antagonist, or allosteric modulator activity at nicotinic receptors distinct from the 2,6-substitution phenotype.

Procurement-Optimized Intermediate for Scale-Up Feasibility Studies

At approximately $1,157 per gram (Enamine, 1 g scale), the 4,6-isomer occupies a middle pricing tier: substantially more accessible than the 2,6-isomer (~$9,950/g at small scale) yet differentiated enough from the commodity-priced nipecotic acid (~$120–$150/g) to reflect its niche position [1][2]. For medicinal chemistry groups evaluating the scalability of a piperidine-3-carboxylic acid-based series, the 4,6-isomer may represent a pragmatic balance between structural novelty and procurement feasibility. Researchers should request direct quotes for multi-gram to kilogram quantities, as pricing at larger scales may diverge significantly from the small-scale catalog pricing cited here.

Quote Request

Request a Quote for 4,6-Dimethylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.